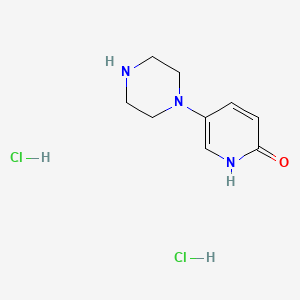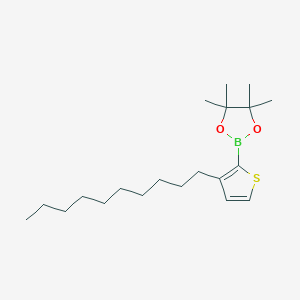
5-(Di-p-tolylamino)thiophene-2-carbaldehyde
Descripción general
Descripción
5-(Di-p-tolylamino)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C19H17NOS and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Di-p-tolylamino)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Di-p-tolylamino)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cascade Reaction and Aromatization
5-(Di-p-tolylamino)thiophene-2-carbaldehyde can be accessed through an amine-catalyzed cascade (3 + 2) annulation and aromatization sequence with β'-acetoxy allenoates and 1,2-bisnucleophiles. This process yields fully substituted thiophene-2-carbaldehyde, potentially proceeding via amine-catalyzed annulation and oxidative aromatization (Ni, Wang, & Tong, 2016).
Coupling Reactions
Thiophene-2-carbaldehyde, a close derivative, can undergo samarium diiodide-mediated coupling with aromatic and aliphatic aldehydes. These hydroxyalkylations occur specifically at the 5-position of thiophene-2-carbaldehyde (Yang & Fang, 1995).
Photochemical Synthesis
Photochemical synthesis methods enable the creation of phenyl-2-thienyl derivatives from bromo- and iodo-thiophene-2-carbaldehyde. This process leads to the formation of various substituted thiophene-2-carbaldehyde derivatives (Antonioletti et al., 1986).
Fluorescent Sensor Development
A novel application is the development of fluorescent sensors, such as 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, which can selectively quench the fluorescence of Fe3+ ions (Zhang et al., 2016).
Synthesis of Novel Compounds
There is extensive research into synthesizing new compounds using thiophene-2-carbaldehyde derivatives. For instance, regioselective synthesis methods have been developed for specific thiophene derivatives (Bar, 2021).
Organometallic Chemistry
Thiophene-2-carbaldehyde is used in organometallic chemistry, like the formation of heterocyclic imine ligands with ferrocenyl groups. These ligands react with Fe2(CO)9 to produce dinuclear cluster compounds (Imhof, 1997).
Corrosion Inhibition
Thiophene derivatives have been investigated as corrosion inhibitors for materials like aluminum alloys in acidic mediums. These compounds show high inhibition efficiency and act as mixed-type inhibitors (Arrousse et al., 2022).
Propiedades
IUPAC Name |
5-(4-methyl-N-(4-methylphenyl)anilino)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14-3-7-16(8-4-14)20(17-9-5-15(2)6-10-17)19-12-11-18(13-21)22-19/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDANXQJPSEATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Di-p-tolylamino)thiophene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride](/img/structure/B8242774.png)
![(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B8242785.png)



![4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8242817.png)
![(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid](/img/structure/B8242819.png)

![5-chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-4-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242838.png)
![4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8242846.png)
![4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242850.png)